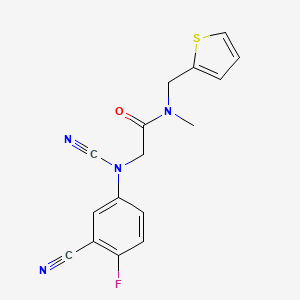
2-(N,3-Dicyano-4-fluoroanilino)-N-methyl-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N,3-Dicyano-4-fluoroanilino)-N-methyl-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H13FN4OS and its molecular weight is 328.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(N,3-Dicyano-4-fluoroanilino)-N-methyl-N-(thiophen-2-ylmethyl)acetamide is a chemical compound with the molecular formula C16H13FN4OS and a molecular weight of 328.37 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN4OS |
| Molecular Weight | 328.37 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes, as well as having potential effects on cellular signaling pathways.
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that thiophene derivatives can inhibit the enzyme mPGES-1, which is crucial in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation .
In vitro experiments have demonstrated that related compounds can reduce the release of pro-inflammatory cytokines such as TNFα and IL-8, suggesting a potential for therapeutic application in conditions characterized by excessive inflammation .
Cytotoxicity and Cell Viability
A critical aspect of evaluating the safety profile of any new compound is its cytotoxicity. In various assays, compounds structurally related to this compound showed no significant cytotoxic effects at therapeutic concentrations . This is particularly important for developing drugs aimed at treating chronic inflammatory diseases without adverse side effects.
Case Studies
Case Study 1: Inhibition of mPGES-1
In a study focusing on the inhibition of mPGES-1, compounds derived from thiophene acetic acids showed promising results with IC50 values in the low micromolar range. Specifically, one derivative induced cell cycle arrest and apoptosis in A549 lung cancer cell lines, indicating potential for anti-cancer applications .
Case Study 2: Anti-inflammatory Activity
Another investigation highlighted that certain derivatives could significantly reduce LPS-induced TNFα release in peripheral blood mononuclear cells (PBMCs), demonstrating their potential as anti-inflammatory agents . The results suggested that modifications to the thiophene moiety could enhance biological activity.
Summary of Findings
The compound this compound exhibits notable biological activities, particularly in anti-inflammatory pathways and potential cytotoxic effects against cancer cell lines. Its mechanism appears to involve the inhibition of key enzymes involved in inflammatory responses.
Propriétés
IUPAC Name |
2-(N,3-dicyano-4-fluoroanilino)-N-methyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-20(9-14-3-2-6-23-14)16(22)10-21(11-19)13-4-5-15(17)12(7-13)8-18/h2-7H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXDHSLDZKFJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













